1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Catalog No.
S1923664
CAS No.
84272-90-2
M.F
C8H10
M. Wt
113.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)ben...

CAS Number

84272-90-2

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

113.21 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a deuterated derivative of ethylbenzene, characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound has the molecular formula C8H10C_8H_{10} and is notable for its unique physical and chemical properties due to the presence of deuterium. The incorporation of deuterium can significantly influence reaction kinetics and stability, making it a valuable compound in various scientific applications, particularly in spectroscopy and drug development .

The chemical behavior of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is governed by its aromatic structure. It can undergo several types of reactions:

  • Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring.
  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
  • Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Common reagents and conditions for these reactions include:

  • Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.
  • Sulfonation: Fuming sulfuric acid at room temperature.
  • Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride .

The biological activity of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is influenced by its deuterium content. Deuterium's greater mass compared to hydrogen affects bond strength and reaction kinetics. This alteration can modify how the compound interacts with enzymes and other biological targets. Such modifications may lead to changes in pharmacokinetics and metabolic stability, making this compound a candidate for research in drug development .

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene typically involves deuteration processes:

  • Catalytic Exchange: Conducted in a deuterium gas atmosphere with suitable catalysts (e.g., palladium on carbon) to replace hydrogen atoms with deuterium.
  • Chemical Deuteration: Utilizes deuterated reagents such as deuterated sulfuric acid or acetic acid to facilitate the exchange.

For industrial production, large-scale catalytic exchange processes are often employed due to their efficiency and cost-effectiveness .

This compound has several applications across various fields:

  • Spectroscopy: Its unique isotopic composition enhances NMR (nuclear magnetic resonance) spectroscopy studies by providing clearer signals.
  • Drug Development: The altered metabolic pathways due to deuterium substitution can lead to drugs with improved pharmacological profiles.
  • Chemical Research: Used in mechanistic studies to understand reaction pathways and kinetics better .

Interaction studies involving 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene focus on how its unique isotopic makeup influences interactions with biological molecules. Research indicates that the presence of deuterium can alter enzyme binding affinities and metabolic rates compared to non-deuterated counterparts. These studies are crucial for developing more effective pharmaceuticals with tailored pharmacokinetic properties .

Several compounds are structurally or functionally similar to 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene:

Compound NameDescriptionUnique Features
EthylbenzeneNon-deuterated parent compoundStandard reference for comparison
Deuterated BenzeneBenzene fully substituted with deuteriumAll hydrogens replaced; impacts reactivity
Deuterated TolueneToluene with deuterium substitutionSimilar aromatic properties; different substituents

Uniqueness

The uniqueness of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene lies in its specific pattern of deuteration. This configuration provides distinct advantages in spectroscopic studies and drug development by reducing metabolic degradation and altering pharmacokinetics compared to its non-deuterated analogs .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-15

Explore Compound Types